molecular formula C11H16OS B8001009 2-n-Butoxy-5-methylthiophenol

2-n-Butoxy-5-methylthiophenol

Cat. No.: B8001009
M. Wt: 196.31 g/mol
InChI Key: VWBQBXGOWIGYGQ-UHFFFAOYSA-N
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Description

2-n-Butoxy-5-methylthiophenol (CAS Ref: 10-F399708) is a substituted thiophenol derivative featuring a n-butoxy group (-O-C₄H₉) at the 2-position and a methylthio group (-S-CH₃) at the 5-position of the benzene ring. Thiophenols are characterized by their sulfhydryl (-SH) functional group, which confers high reactivity in nucleophilic and redox reactions.

This compound has been historically used in organic synthesis, particularly in polymer chemistry as a chain-transfer agent or antioxidant.

Properties

IUPAC Name

2-butoxy-5-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-7-12-10-6-5-9(2)8-11(10)13/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQBXGOWIGYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxy-5-methylthiophenol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methylthiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-5-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

2-n-Butoxy-5-methylthiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-methylthiophenol involves the reactivity of its thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The butoxy and methyl groups can influence the compound’s solubility and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-n-Butoxy-5-methylthiophenol, enabling comparative analysis:

Compound Name Key Functional Groups Substituent Positions Molecular Formula
This compound Thiophenol (-SH), n-butoxy (-O-C₄H₉) 2 (n-butoxy), 5 (methylthio) C₁₁H₁₆OS
2-(tert-Butoxy)ethylamine hydrochloride tert-Butoxy (-O-C(CH₃)₃), amine (-NH₂) Ethylamine backbone C₆H₁₆ClNO
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline Methoxy (-OCH₃), nitro (-NO₂), tert-butylamide 4 (Br), 5 (OCH₃), 2 (NO₂) C₁₁H₁₄BrN₃O₃

Key Observations :

  • Electronic Effects: The nitro group (-NO₂) in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a strong electron-withdrawing group, directing electrophilic attacks to meta positions. In contrast, the methylthio group in this compound donates electrons, favoring ortho/para substitution .

Physical Properties

While exact data (e.g., melting points, solubility) for this compound are unavailable, inferences can be made:

  • Lipophilicity : The n-butoxy group increases hydrophobicity compared to methoxy or tert-butoxy derivatives, enhancing solubility in organic solvents like dichloromethane or ethyl acetate.
  • Volatility: Thiophenols generally exhibit lower volatility than phenols due to sulfur’s higher atomic mass.

Availability and Commercial Status

All three compounds are listed as discontinued by CymitQuimica, indicating challenges in large-scale production or regulatory hurdles. For example:

  • This compound: Discontinued in 5g quantities .
  • 2-(tert-Butoxy)ethylamine hydrochloride: Discontinued across all package sizes (1g–100g) .

Biological Activity

2-n-Butoxy-5-methylthiophenol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a thiophenol core with a butoxy group at the 2-position and a methyl group at the 5-position. The synthesis typically involves the alkylation of 5-methylthiophenol with n-butyl bromide in the presence of a base like potassium carbonate, using solvents such as dimethylformamide (DMF) at elevated temperatures .

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biological targets including proteins and enzymes. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects . The presence of the butoxy and methyl groups influences the compound's solubility and reactivity, enhancing its biological interactions.

Antioxidant Properties

Research indicates that compounds with thiol groups exhibit significant antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound's ability to form stable adducts with enzyme active sites suggests its potential as a lead compound in drug development targeting metabolic disorders .
  • Cell Culture Studies : In vitro studies using human cell lines have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival. This suggests a potential application in cancer therapy, particularly in targeting resistant cancer phenotypes .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through its antioxidant activity and ability to modulate neurotransmitter systems. This could position it as a candidate for further research in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionCovalent binding to active sites
Antioxidant ActivityScavenging free radicals
Induction of ApoptosisModulation of survival signaling pathways
NeuroprotectionAntioxidant effects and neurotransmitter modulation

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